N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide
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Overview
Description
N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a furan ring, a chlorophenyl group, and an amide linkage, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chloroaniline with benzoyl chloride to form an intermediate, which is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Biological Activity
N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a furan ring, a carboxamide group, and a chlorophenyl moiety, which are crucial for its biological interactions.
Research indicates that this compound exhibits several biological activities:
- Antineoplastic Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, which are critical in regulating apoptosis pathways.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro. It appears to inhibit the NF-kB signaling pathway, leading to decreased production of pro-inflammatory cytokines.
- Neuroprotective Effects : In models of neurodegenerative diseases, the compound demonstrated protective effects against oxidative stress. It reduced reactive oxygen species (ROS) levels and improved cell viability under oxidative conditions.
Efficacy Studies
A summary of efficacy studies is presented in Table 1, showcasing the compound's activity in various biological assays.
Study Reference | Biological Activity | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | Cancer Cell Proliferation Inhibition | 5.0 | Apoptosis Induction |
Study B | Anti-inflammatory Activity | 10.0 | NF-kB Inhibition |
Study C | Neuroprotection in SH-SY5Y Cells | 15.0 | ROS Reduction |
Case Study 1: Cancer Research
In a study examining the effects of this compound on human breast cancer cells (MCF-7), researchers found that treatment with the compound led to a significant reduction in cell viability (p < 0.05). The study attributed this effect to the compound's ability to induce apoptosis through caspase activation.
Case Study 2: Neurodegenerative Disease Model
Another study investigated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease induced by scopolamine. Mice treated with this compound exhibited improved memory performance in behavioral tests compared to control groups, suggesting cognitive enhancement linked to its antioxidant properties.
Properties
Molecular Formula |
C19H15ClN2O3 |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-[1-(3-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H15ClN2O3/c20-14-8-4-9-15(12-14)21-18(17(23)13-6-2-1-3-7-13)22-19(24)16-10-5-11-25-16/h1-12,18,21H,(H,22,24) |
InChI Key |
JVEYXGZNSROMPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC(=CC=C2)Cl)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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